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Compound of Interest

Compound Name: 2-Chloro-6-methoxybenzonitrile

CAS No.: 6575-10-6

Cat. No.: B015059 Get Quote

Technical Profile
Property Detail

CAS Number 6575-10-6

IUPAC Name 2-Chloro-6-methoxybenzonitrile

Molecular Formula

Molecular Weight 167.59 g/mol

Physical State White to light yellow crystalline solid

Melting Point 124–128 °C

Solubility
Soluble in DCM, DMSO, Methanol; Insoluble in

Water

Key Functionality
Orthogonal Electrophile (CN), Cross-Coupling

Handle (Cl), Directed Metalation Site

Introduction: The Orthogonal Scaffold
In the architecture of complex bioactive molecules, 2-Chloro-6-methoxybenzonitrile serves

as a high-value "pivot scaffold." Its utility stems from the simultaneous presence of three
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distinct functional handles—nitrile, chloride, and methoxy—arranged in a contiguous 1,2,6-

substitution pattern.[1]

For medicinal chemists, this molecule offers orthogonal reactivity:

The Nitrile (C1): A gateway to amides, thioamides, amidines, and heterocycles (tetrazoles,

quinazolines).[1]

The Chloride (C2): A pre-installed handle for transition-metal catalyzed cross-coupling

(Suzuki, Buchwald-Hartwig), allowing late-stage diversification without the need for de novo

halogenation.

The Methoxy (C6): Acts as a masked phenol.[1] It provides electronic stabilization during

nucleophilic attacks and can be deprotected to reveal a hydroxyl group for intramolecular

cyclization (e.g., to benzofurans).[1]

This guide details the synthesis, reactivity, and application of this precursor, specifically

focusing on its role in developing kinase inhibitors (e.g., ALK2 inhibitors for DIPG).[1]

Synthesis of the Precursor
While 2-chloro-6-methoxybenzonitrile is commercially available, in-house synthesis is often

required for scale-up or when isotopically labeled variants are needed. Two primary routes

exist, trading off between cost-efficiency and regioselectivity.

Route A: Nucleophilic Aromatic Substitution ( ) of 2,6-
Dichlorobenzonitrile
This is the industrial standard due to the low cost of the starting material (Dichlobenil).[1] The

reaction relies on the strong electron-withdrawing nature of the nitrile group to activate the

ortho-chlorines.

Mechanism: The methoxide anion attacks C2, forming a Meisenheimer complex.[1] Elimination

of chloride restores aromaticity.[1]

Challenge: Over-reaction to 2,6-dimethoxybenzonitrile.
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Control: Stoichiometry must be strictly controlled (0.95 - 1.05 eq of NaOMe) and temperature

monitored.

Route B: Substitution of 2-Chloro-6-fluorobenzonitrile
For high-value pharmaceutical intermediates where purification costs are high, this route is

preferred. Fluoride is a superior leaving group to chloride in

reactions, allowing for milder conditions and higher regioselectivity.[1]

Experimental Protocol: Synthesis via Route B
Adapted from ALK2 Inhibitor Synthesis (Journal of Medicinal Chemistry, 2020)

Reagents: 2-Chloro-6-fluorobenzonitrile, Methanol (anhydrous), Sodium Hydride (60%

dispersion). Solvent: 1,4-Dioxane.

Preparation: Dissolve 2-chloro-6-fluorobenzonitrile (1.0 eq) in anhydrous 1,4-dioxane under

Argon.

Activation: Add anhydrous Methanol (2.6 eq).

Addition: Cool to 0°C. Add NaH (2.6 eq) portion-wise over 1 hour. Note: Hydrogen gas

evolution.

Reaction: Stir at room temperature for 1-2 hours. Monitor by TLC/LCMS for disappearance of

starting material.[1]

Workup: Quench with water. Filter the resulting suspension. Dissolve the filter cake in DCM,

dry over

, and concentrate.

Purification: Silica gel chromatography (0–100% DCM in hexanes).

Expected Yield: 49–60%.

Core Synthetic Pathways
The following diagram illustrates the divergent pathways accessible from this single precursor.
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Figure 1: Divergent synthetic pathways from 2-Chloro-6-methoxybenzonitrile.

Pathway A: Nitrile Hydrolysis (The Amide Route)
The conversion of the nitrile to a primary amide is a critical step in the synthesis of ALK2

inhibitors (e.g., M4K2149 analogs) used for Diffuse Intrinsic Pontine Glioma (DIPG).[1] The

ortho-methoxy group provides metabolic stability, while the amide forms key hydrogen bonds in

the kinase hinge region.

Protocol:

Suspend the nitrile in Ethanol.[1]

Add 0.43 M NaOH (aq) and 30%

.

Stir at room temperature overnight.

Key Insight: The basic peroxide method (Radziszewski reaction) is preferred over acid

hydrolysis to prevent demethylation of the ether or hydrolysis of the chloride.[1]
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Pathway B: The Chloro-Handle (Suzuki-Miyaura
Coupling)
The C2-chloride is sterically hindered by the adjacent nitrile but remains reactive under modern

palladium catalysis.

Catalysts: Buchwald precatalysts (e.g., XPhos Pd G2) are recommended over

due to the deactivating effect of the electron-rich methoxy group and the steric bulk.[1]

Selectivity: If a bromine is introduced at C4 (via bromination of the precursor), the bromine

will couple first, allowing for sequential functionalization.[1]

Pathway C: Heterocycle Construction
The proximity of the nitrile (electrophile) and the methoxy (nucleophile precursor) allows for

cyclization.[1]

Demethylation:

or Pyridine-HCl converts the methoxy to a phenol.

Cyclization: The phenolate can attack the nitrile (under acidic conditions) or be used to

displace the chloride (if an external linker is added) to form benzofurans or benzoxazoles.[1]

Case Study: ALK2 Inhibitors for DIPG
Recent open-science drug discovery efforts (e.g., by M4K Pharma) have utilized 2-chloro-6-
methoxybenzonitrile derivatives to target ALK2 (Activin Receptor-Like Kinase 2).

Mechanism of Action: The target molecule, often a 2-substituted-6-methoxybenzamide, binds to

the ATP-binding pocket of ALK2.

The Methoxy Group: Occupies a hydrophobic pocket and may participate in water-mediated

H-bonding.

The Amide: Forms a critical H-bond with the backbone of His286 in the hinge region.
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The 2-Substituent: (Originally Chloro, optimized to Fluoro or other groups) tunes the

electronic properties and permeability of the molecule.[1]

Data Summary: Impact of Substituents

Analog Structure ALK2 IC50 (nM) Efflux Ratio (MDR1) Notes

2-H (Unsubstituted) >100 High Poor potency

2-Cl-6-OMe 12 Low (<3.0) Balanced potency/PK

| 2,6-Di-OMe | 8 | High | Poor CNS penetration |

Data Source: J. Med.[1] Chem. 2020, 63, 9, 4978–4996.[1]

Safety and Handling
Acute Toxicity: Like most benzonitriles, this compound is harmful if swallowed, inhaled, or in

contact with skin (H302/H312/H332).[1] It may liberate cyanide upon metabolism or

combustion.[1]

Skin Sensitization: The chloro-benzonitrile motif is a potential skin sensitizer. Double-gloving

(Nitrile) is recommended.

Reaction Hazards:

Sodium Hydride: Evolution of hydrogen gas; potential for thermal runaway if added too

quickly.[1]

Peroxides: Use of

in hydrolysis requires blast shielding and peroxide test strips during workup.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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